[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
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Overview
Description
Aplyroseol 4 is a spongian diterpene compound isolated from the marine sponge Dendrilla rosea. It belongs to a class of natural products known for their complex structures and diverse biological activities. The molecular formula of Aplyroseol 4 is C26H38O8, and it has a molecular weight of 478.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aplyroseol 4 can be synthesized through a series of stereoselective transformations starting from (+)-podocarp-8(14)-en-13-one. The key intermediate in these syntheses is a suitably substituted acid-dialdehyde, which is prepared from enone by a sequence of transformations involving stereoselective introduction of a C-7 oxygen functionality, photoaddition of acetylene to the C(8)–C(14) double bond to form a cyclobutene ring system, reductive cyanation of the C-13 carbonyl group, hydrolysis of the resulting nitrile group, and ozonolysis of the cyclobutene moiety .
Industrial Production Methods: Industrial production methods for Aplyroseol 4 are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Aplyroseol 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Aplyroseol 4 include oxidizing agents like ozone and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations occur efficiently.
Major Products Formed: The major products formed from the reactions of Aplyroseol 4 depend on the specific reagents and conditions used. For example, ozonolysis of the cyclobutene moiety can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Aplyroseol 4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying marine natural products and their potential therapeutic uses. Research has shown that spongian diterpenes, including Aplyroseol 4, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
The mechanism of action of Aplyroseol 4 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that Aplyroseol 4 exerts its effects by modulating cellular signaling pathways and interacting with key enzymes involved in various biological processes .
Comparison with Similar Compounds
Aplyroseol 4 is part of a family of spongian diterpenes, which includes compounds like Aplyroseol 1, Aplyroseol 2, and Aplyroseol 3. These compounds share similar structural features but differ in their specific functional groups and biological activities. Aplyroseol 4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl and epoxy groups, which contribute to its distinct biological properties .
Properties
CAS No. |
106009-78-3 |
---|---|
Molecular Formula |
C26H38O8 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1 |
InChI Key |
XMYXVLQEZYXOCY-ZAUYXDBESA-N |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C |
Canonical SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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